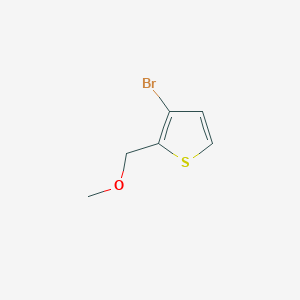

Thiophene, 3-bromo-2-(methoxymethyl)-

Vue d'ensemble

Description

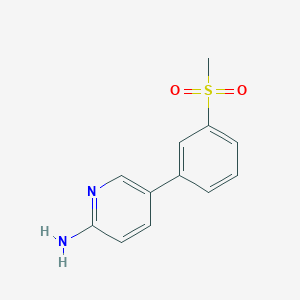

Thiophene, 3-bromo-2-(methoxymethyl)- is a class of heterocyclic compounds that contain sulfur in their ring structure. It is used as a pharmaceutical intermediate . The molecular formula is C6H7BrOS and the molecular weight is 207.09 g/mol .

Synthesis Analysis

The synthesis of 2-Bromo-3-methylthiophene is formed (approx. 90%) by bromination of 3-methyl thiophene with N -bromosuccinimide in the absence of benzoyl peroxide . The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .Molecular Structure Analysis

The InChI code for Thiophene, 3-bromo-2-(methoxymethyl)- is 1S/C6H7BrOS/c1-8-4-6-5 (7)2-3-9-6/h2-3H,4H2,1H3 .Chemical Reactions Analysis

The autopolymerization reaction of 2-bromo-3-methoxythiophene has been studied. The reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene was investigated by analyzing the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Physical And Chemical Properties Analysis

Thiophene, 3-bromo-2-(methoxymethyl)- has a molecular weight of 207.09 .Applications De Recherche Scientifique

Optical Properties and Solid-State Emission Enhancement

Research has demonstrated that the functionalization of thiophene derivatives can significantly affect their optical and photophysical properties. For instance, postfunctionalization of polythiophenes with various substituents, including bromo and methoxy groups, has been shown to tune their optical properties and enhance their solid-state fluorescence. Such modifications can lead to a substantial increase in fluorescence yield in the solid state, indicating potential applications in light-emitting devices and sensors (Li, Vamvounis, & Holdcroft, 2002).

Green Chemistry in Polymer Synthesis

The synthesis of polythiophenes, such as poly(3-hexylthiophene) (P3HT), using environmentally friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) highlights the application of green chemistry principles in polymer production. This approach not only aligns with sustainability goals but also improves the reaction rate and efficiency, showcasing the practical benefits of incorporating bio-derived solvents in the synthesis of conductive polymers (Bannock, Xu, Baïssas, Heeney, & Mello, 2016).

Electrochemical Applications and Device Integration

Functionalized thiophenes like 3-bromo-4-methoxythiophene have been successfully polymerized and integrated into devices, such as electrochromic devices. These materials exhibit promising electrochemical properties, including low oxidation potential and high electrochemical reversibility, making them suitable for applications in smart windows and display technologies (Cihaner & Önal, 2007).

Photostabilization of Polymers

New thiophene derivatives have been synthesized and applied as photostabilizers for poly(vinyl chloride) (PVC), significantly reducing the level of photodegradation. This application is crucial for extending the life and enhancing the durability of PVC products, which are widely used in various industrial and consumer applications (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

Molecular Electronics

Thiophene derivatives serve as essential building blocks in the synthesis of molecular wires for electronics, demonstrating their pivotal role in the development of molecular electronics. The efficient synthetic protocols involving thiophene derivatives pave the way for the fabrication of electronic components at the molecular scale, highlighting their potential in future electronic devices (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Mécanisme D'action

Safety and Hazards

The safety information for this compound includes hazard statements such as H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Orientations Futures

Thiophene derivatives have received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . They have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . The results of the autopolymerization reaction provide useful information for the design of monomers via autopolymerization .

Propriétés

IUPAC Name |

3-bromo-2-(methoxymethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c1-8-4-6-5(7)2-3-9-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXLAGORVSFZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734273 | |

| Record name | 3-Bromo-2-(methoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113699-42-6 | |

| Record name | 3-Bromo-2-(methoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)